molecular formula C19H13N3O B5760470 4-phenoxy-2-(3-pyridinyl)quinazoline

4-phenoxy-2-(3-pyridinyl)quinazoline

Cat. No. B5760470
M. Wt: 299.3 g/mol
InChI Key: ZOJJIYUGSQDYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-2-(3-pyridinyl)quinazoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it an attractive target for researchers in the field of biochemistry and pharmacology.

properties

IUPAC Name

4-phenoxy-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c1-2-8-15(9-3-1)23-19-16-10-4-5-11-17(16)21-18(22-19)14-7-6-12-20-13-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJJIYUGSQDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320514
Record name 4-phenoxy-2-pyridin-3-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

381196-06-1
Record name 4-phenoxy-2-pyridin-3-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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